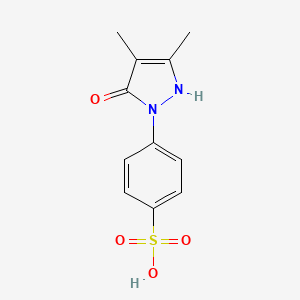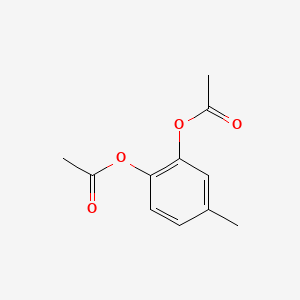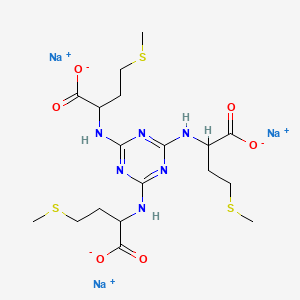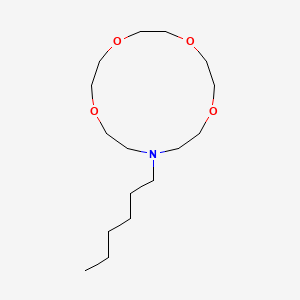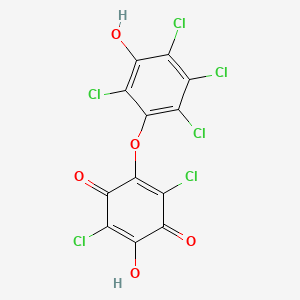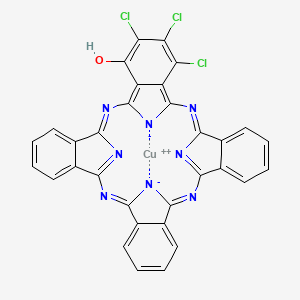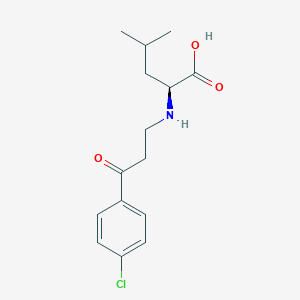![molecular formula C11H16O B12683500 4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde CAS No. 94481-70-6](/img/structure/B12683500.png)
4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 305-397-7: is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of EINECS 305-397-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers and researchers.
Industrial Production Methods: : Industrial production of EINECS 305-397-7 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The production process is carefully monitored to ensure compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: : EINECS 305-397-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: : The reactions involving EINECS 305-397-7 typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed: : The major products formed from the reactions of EINECS 305-397-7 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications.
Scientific Research Applications
Chemistry: : In chemistry, EINECS 305-397-7 is used as a reagent and intermediate in the synthesis of other compounds. Its unique properties make it valuable for developing new materials and chemicals.
Biology: : In biological research, EINECS 305-397-7 is used to study cellular processes and biochemical pathways. It serves as a tool for understanding the mechanisms of action of various biological molecules.
Medicine: : In medicine, EINECS 305-397-7 is investigated for its potential therapeutic applications. Researchers explore its effects on different biological targets to develop new treatments for diseases.
Industry: : In industry, EINECS 305-397-7 is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and effectiveness make it a valuable component in industrial processes.
Mechanism of Action
The mechanism of action of EINECS 305-397-7 involves its interaction with specific molecular targets and pathways. These interactions lead to changes in cellular processes and biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: : EINECS 305-397-7 can be compared with other compounds listed in the European Inventory of Existing Commercial Chemical Substances. Similar compounds include those with comparable chemical structures and properties.
Uniqueness: : The uniqueness of EINECS 305-397-7 lies in its specific chemical structure and the resulting properties. These properties make it suitable for a wide range of applications in scientific research and industry.
List of Similar Compounds: : Some similar compounds include those with similar molecular formulas and functional groups. These compounds may share certain properties but differ in their specific applications and effects .
Properties
CAS No. |
94481-70-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4,7,7-trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h4,6,8-10H,5H2,1-3H3 |
InChI Key |
MEJAQLNAKXUXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



